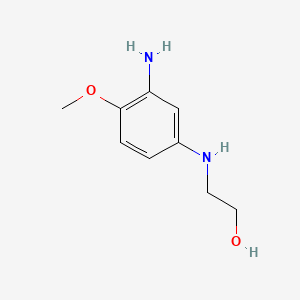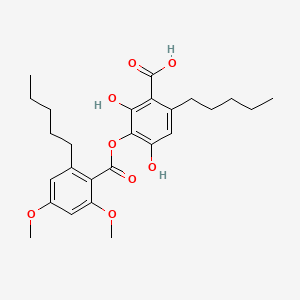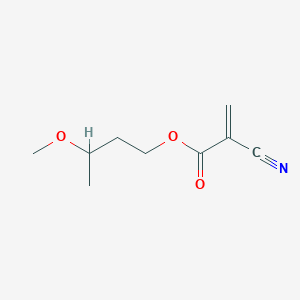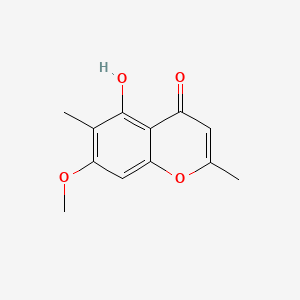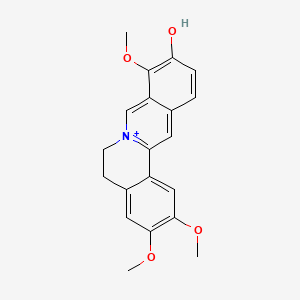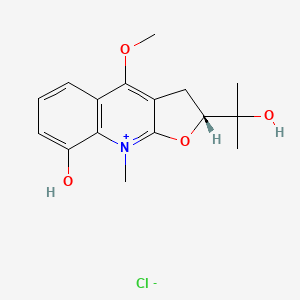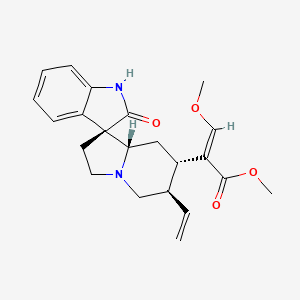
Isocorynoxeine
Übersicht
Beschreibung
Isocorynoxeine is a major alkaloid found in Uncaria rhynchophylla . It exhibits beneficial effects on the cardiovascular and cardiocerebral vascular systems .
Synthesis Analysis
The biosynthesis of Isocorynoxeine involves several metabolic genes in Uncaria rhynchophylla . The critical genes involved in the biosynthesis of precursors and scaffold formation of spiroindole alkaloids were discovered and characterized .Molecular Structure Analysis
Isocorynoxeine has a molecular formula of C22H26N2O4 and a molecular weight of 382.5 g/mol . Its IUPAC name is methyl (E)-2-[(3S,6’R,7’S,8’aS)-6’-ethenyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate .Chemical Reactions Analysis
Isocorynoxeine undergoes extensive metabolism in vivo, mainly including hydrolysis, oxidation, isomerization, demethylation, epoxidation, reduction, glucuronidation, hydroxylation, and N-oxidation .Physical And Chemical Properties Analysis
Isocorynoxeine is a natural product found in Uncaria sinensis, Mitragyna rotundifolia, and other organisms .Wissenschaftliche Forschungsanwendungen
Vasodilator Effect
Isocorynoxeine (ICN) has been found to have a vasodilator effect. It can relax both endothelium-intact and endothelium-denuded rat vascular rings precontracted with phenylephrine or KCl in a dose-dependent manner . This suggests that ICN could potentially be used in the treatment of conditions that would benefit from vasodilation, such as hypertension .
Inhibition of L-type Calcium Channel-Mediated External Ca2+ Influx
ICN has been shown to inhibit L-type calcium channel-mediated external Ca2+ influx . This could potentially have implications for conditions where this process is problematic, such as certain types of heart disease .
Inhibition of α1A-Adrenoceptor-Mediated Intracellular Ca2+ Release
ICN has also been found to inhibit α1A-adrenoceptor-mediated intracellular Ca2+ release . This could potentially be beneficial in conditions where this process is overactive .
Participation of the Kv Channel
ICN has been found to participate in the Kv channel . This could potentially have implications for conditions where the function of this channel is impaired .
Neuroprotective Effects
Isocorynoxeine has been found to exhibit significant neuroprotective effects against glutamate-induced HT22 cell death . This suggests that ICN could potentially be used in the treatment of conditions that involve neuronal damage, such as stroke or neurodegenerative diseases .
Metabolic Pathways
Studies have been conducted to investigate the metabolic pathways of Isocorynoxeine in rats . Understanding these pathways could potentially lead to the development of new therapeutic strategies .
Wirkmechanismus
Target of Action
Isocorynoxeine, a major alkaloid found in Uncaria rhynchophylla, primarily targets the 5-HT2A receptor . The 5-HT2A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is involved in various functions including the regulation of mood and cognition.
Mode of Action
Isocorynoxeine exhibits a dose-dependent inhibition of 5-HT2A receptor-mediated current response . This suggests that Isocorynoxeine interacts with the 5-HT2A receptors, inhibiting their function in a manner that is dependent on the concentration of Isocorynoxeine present .
Biochemical Pathways
This suggests that Isocorynoxeine may affect calcium signaling pathways, specifically those involving L-type calcium channels and α1A-adrenoceptor-mediated intracellular Ca2+ release .
Pharmacokinetics
Isocorynoxeine undergoes extensive metabolism in vivo, mainly including hydrolysis, oxidation, isomerization, demethylation, epoxidation, reduction, glucuronidation, hydroxylation, and N-oxidation . After intraperitoneal administration in rats, the half-life (t1/2) of Isocorynoxeine is 4.9 ± 2.1 hours, indicating quick elimination .
Result of Action
Isocorynoxeine has been shown to have various biological effects. It can prevent the production of nitric oxide (NO) in rat microglia cells when exposed to lipopolysaccharide (LPS) . At a concentration of 100 µM, Isocorynoxeine protects HT22 mouse hippocampal cells against glutamate-induced cytotoxicity . It also exhibits vasorelaxant effects on isolated mesenteric arteries in vitro .
Action Environment
The action of Isocorynoxeine can be influenced by various environmental factors. For instance, the presence of certain ions in the environment, such as calcium ions, can affect the activity of Isocorynoxeine . Furthermore, the metabolic enzymes present in the body can also influence the action, efficacy, and stability of Isocorynoxeine .
Safety and Hazards
Zukünftige Richtungen
Further studies are needed to understand the metabolic fate and disposition of Isocorynoxeine in humans . Its neuroprotective effect against glutamate-induced HT22 cell death at the maximum concentration has been observed, but little or weak neuroprotective activities were observed for some of its metabolites .
Eigenschaften
IUPAC Name |
methyl (E)-2-[(3S,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h4-8,13-15,19H,1,9-12H2,2-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVGVMUWMAGNSY-VKCGGMIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1CC2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(\[C@H]1C[C@H]2[C@]3(CCN2C[C@@H]1C=C)C4=CC=CC=C4NC3=O)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317164 | |
| Record name | Isocorynoxeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isocorynoxeine | |
CAS RN |
51014-29-0 | |
| Record name | Isocorynoxeine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51014-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocorynoxeine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051014290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isocorynoxeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOCORYNOXEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J18B596D11 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-methyl-2-(4-methyl-1-piperazinyl)-6-quinolinyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1230238.png)

![2-[[2-(4-Methoxyphenyl)-6-methyl-1-benzopyran-4-ylidene]amino]-4-methylpentanoic acid](/img/structure/B1230243.png)
![[1-[2-(2-Methylphenoxy)ethyl]-3-indolyl]-(4-methyl-1-piperazinyl)methanethione](/img/structure/B1230245.png)
